Gly-his-gly

Description

Significance of Histidine-Containing Tripeptides in Biological Chemistry

Histidine-containing peptides are crucial players in numerous biological processes due to the versatile nature of the histidine residue's imidazole (B134444) ring. rsc.org This functional group can act as a proton buffer near physiological pH, a metal ion chelator, and a participant in catalytic reactions. rsc.org In proteins, histidine is frequently found in active sites and is involved in coordinating metal ions and facilitating proton transfer during enzymatic reactions. rsc.org

The significance of histidine-containing tripeptides, such as Gly-His-Gly, lies in their ability to mimic some of these biological functions in a smaller, more manageable molecular structure. Their capacity for metal ion chelation, particularly with copper (Cu2+), is a well-documented and significant property. sigmaaldrich.combiosynth.com This interaction is of interest for its potential roles in various physiological and pathological processes. For instance, the copper complexes of some histidine-containing peptides, including Gly-Gly-His (a close analog), have been studied for their potential involvement in wound healing and inflammatory responses. ebi.ac.ukresearchgate.net

Furthermore, the presence of histidine contributes to the antioxidant properties of peptides. jst.go.jp The imidazole ring can scavenge free radicals, although its effectiveness can be influenced by the surrounding amino acid sequence. jst.go.jp The self-assembly of histidine-containing peptides is another area of interest, as the imidazole ring can participate in non-covalent interactions, leading to the formation of complex supramolecular structures. researchgate.net This property is being explored for the development of novel biomaterials. drexel.edu

Foundational Research Trajectories of this compound and Analogous Peptides

Early research into histidine-containing peptides often focused on their presence and function within larger proteins. For example, studies on bovine high-molecular-weight kininogen identified repeating sequences of Gly-His-X and His-Gly-X, highlighting the natural occurrence of these motifs. nih.govoup.com Foundational work also investigated the primary structure of proteins like myelin basic protein, seeking to determine the precise sequence of amino acids, including the placement of glycine (B1666218) and histidine residues. nih.gov

A significant trajectory in the study of this compound and its analogs has been their interaction with metal ions. The ability of peptides containing the N-terminal amino group and a histidine at the third position (the ATCUN motif) to bind copper(II) ions has been a subject of extensive research. researchgate.net This binding is known to have implications for DNA cleavage and potential antitumor activity. researchgate.net Research has also explored the use of this compound in the development of sensors for metal ions like copper. sigmaaldrich.com

The synthesis and biological activity of analogs of this compound, such as Gly-His-Lys (GHK), have also been a major focus. google.comnih.gov GHK, first isolated from human plasma, and its copper complex have been extensively studied for their roles in tissue remodeling, wound healing, and anti-inflammatory processes. ebi.ac.ukresearchgate.netnih.gov These studies on analogous peptides have provided a framework for understanding the potential applications and biological significance of this compound.

Current Research Landscape and Emerging Scientific Challenges

The current research landscape for this compound is characterized by its application in materials science and its continued investigation in biochemical contexts. One area of active research is the use of this compound in the formation of hydrogels. drexel.edu These peptide-based hydrogels have potential applications in drug delivery and tissue engineering due to their ability to form fibril networks. drexel.edu The tunability of the chemical and bulk properties of the this compound system, for instance through the addition of salts, is a key aspect of this research. drexel.edu

The interaction of this compound with metal ions continues to be a prominent research area. Studies are exploring the detailed structure and properties of metal-peptide complexes in the gas phase to better understand the fundamental principles of metal binding. researchgate.net Furthermore, the potential for this compound and similar peptides to act as antioxidants is being investigated, comparing their efficacy to other antioxidant peptides and amino acids. jst.go.jp

Structure

3D Structure

Properties

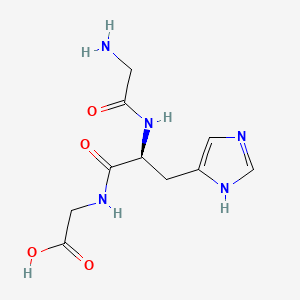

IUPAC Name |

2-[[2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O4/c11-2-8(16)15-7(1-6-3-12-5-14-6)10(19)13-4-9(17)18/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,19)(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZGCWWDPFDHCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NCC(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7758-33-0 | |

| Record name | NSC120776 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

High Resolution Structural Elucidation and Conformational Dynamics of Gly His Gly

Spectroscopic Analysis of Gly-His-Gly and Its Complexes

The tripeptide Glycyl-L-Histidyl-Glycine (this compound) and its interactions with various molecules, particularly metal ions, have been extensively characterized using a suite of spectroscopic techniques. Each method provides a unique window into the structural and dynamic properties of this peptide, from its conformational flexibility in solution to the precise coordination environment when complexed with metal ions.

Nuclear Magnetic Resonance (NMR) for Solution-State Conformation and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of peptides in solution. For this compound, ¹H and ¹³C NMR studies have been instrumental in understanding the spatial orientation of its constituent amino acid residues and the influence of environmental factors like pH on its conformation.

Detailed ¹H NMR analyses, including pH titration studies, have revealed that the conformation of this compound is highly dependent on the ionization states of its terminal carboxyl and amino groups, as well as the imidazole (B134444) ring of the histidine residue. nih.gov The chemical shifts of the histidine β and β' protons, along with the glycine (B1666218) methylene (B1212753) protons, are sensitive indicators of the side-chain rotamer populations. nih.gov A significant observation is the correlation between the ionization of the C-terminal glycine's carboxyl group and an increase in a specific rotamer (rotamer III, g-g). This conformation is believed to be stabilized by an intramolecular hydrogen bond between the positively charged imidazolium (B1220033) ring and the negatively charged carboxylate group at pH values between 4 and 5. nih.gov

The analysis of vicinal ¹H-¹H coupling constants (³J) provides further insight into the dihedral angles of the peptide backbone and side chains, allowing for a more detailed picture of the predominant solution-state conformers. nih.gov In studies of palladium(II) complexes with glycyl-histidine, ¹H and ¹³C NMR have been used to identify the specific nitrogen atoms (imidazole N3) involved in metal coordination. nih.gov Such studies also analyze the influence of ligand binding on the chemical shifts of the imidazole ring protons, providing evidence for the relative orientation of the peptide and the coordinated molecule. nih.gov

Table 1: Representative ¹H NMR Findings for this compound and Related Peptides

| Parameter | Observation | Implication | Reference |

|---|---|---|---|

| Histidine β, β' and Glycine methylene proton chemical shifts | Change with pH | Indicates shifts in the imidazole side-chain rotamer population. | nih.gov |

| Vicinal ¹H-¹H coupling constants (³JCα-H-β-H) | Vary with pH | Provides information on the dihedral angles and side-chain orientation. | nih.gov |

| Imidazole C2-H proton chemical shift | Influenced by coordination with metal ions (e.g., Pd(II)) | Supports the identification of the binding site (e.g., imidazole N3). | nih.gov |

Electron Spin Resonance (ESR) for Paramagnetic Metal Ion Coordination Environments

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is specifically used to study species with unpaired electrons, such as paramagnetic metal ions. In the context of this compound, ESR is invaluable for characterizing the coordination geometry of complexes formed with metal ions like copper(II).

Studies on copper(II) complexes with cyclic peptides containing the this compound sequence, such as cyclo(this compound)₂, have utilized ESR to probe the environment around the Cu(II) ion. The ESR spectral parameters provide evidence for a four-nitrogen coordination sphere, which can involve nitrogen atoms from the imidazole rings or deprotonated peptide bonds. rsc.org This coordination is crucial for the function of these complexes, for instance, in mimicking the active site of superoxide (B77818) dismutase. rsc.org

Furthermore, ESR spectroscopy has been employed to study the interaction of heme with synthetic peptides designed to mimic heme-binding sites, such as a hexapeptide containing the Gly-His-His motif. nih.gov The resulting ESR spectra, showing signals characteristic of low-spin iron, confirm that the peptide can simulate the binding properties of the native protein, providing insights into the electronic structure of the metal center. nih.gov The technique is also sensitive to the formation of ternary and dimeric complexes in systems containing Cu(II), a primary peptide ligand like glycylglycine (B550881), and a secondary ligand. rsc.org

Circular Dichroism (CD) for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property exhibited by chiral molecules like peptides. photophysics.com It is a widely used technique to assess the secondary structure of peptides and proteins. vlabs.ac.in The far-UV region of the CD spectrum (typically 180-250 nm) is particularly sensitive to the peptide backbone conformation, allowing for the characterization of structures such as α-helices, β-sheets, β-turns, and random coils. photophysics.comvlabs.ac.in

For this compound and related peptides, CD spectroscopy has demonstrated that the secondary structure is highly sensitive to the peptide's composition, the sequence of amino acids, the solvent, and the pH of the solution. lew.ro Glycine-rich peptides like this compound are generally flexible, and their conformation can change significantly with environmental conditions. lew.ro For instance, pH titration studies monitored by CD show that the spatial orientation of the histidine side chain is strongly dependent on the charges of the neighboring terminal groups. nih.govcapes.gov.br An enhancement of ellipticity at 212 nm in this compound at pH 4-5 correlates with the ionization of the glycine carboxyl group and the stabilization of a specific rotamer. nih.gov

The binding of metal ions also induces conformational changes that can be monitored by CD. Studies of copper(II) complexes with glycyl-L-histidylglycine have used CD measurements to help elucidate the structure of the various complex species formed in solution. The technique can also be used to monitor the thermal stability of this compound hydrogels, where changes in the CD signal reflect the disassembly of the fibrillar structures upon heating. researchgate.netdrexel.edu

Table 2: Conformational States of Glycine-Containing Peptides as Determined by CD Spectroscopy

| Peptide System | Condition | Observed Secondary Structure | Reference |

|---|---|---|---|

| This compound | pH 4-5 | Enhancement of ellipticity at 212 nm, indicating a specific stabilized rotamer. | nih.gov |

| Glycine-rich peptides | Aqueous solution | Flexible, with populations of α-helical, β-turn, and random coil forms. | lew.ro |

| This compound Hydrogel | Addition of salt | Reduced thermal stability of fibrils, monitored by changes in UVCD spectra. | researchgate.net |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure and Bonding States

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to molecular structure, conformation, and intermolecular interactions such as hydrogen bonding.

FT-IR spectroscopy has been used to confirm the chemical composition and secondary structure of newly synthesized histidine-containing peptides, including those with glycine residues. lew.ro The positions of characteristic amide bands (Amide I, II, and III) in the FT-IR spectrum are indicative of specific secondary structures. lew.robeilstein-journals.org For example, in studies of peptide-based hydrogels, FT-IR measurements can evaluate the hydrogen bonding of amide groups, which is a driving force for self-assembly. beilstein-journals.org The Amide I' band, in particular, is a sensitive probe for determining the main fibril axis in systems like this compound fibrils. researchgate.netmedscape.com

Raman spectroscopy offers complementary information. Preresonance single-crystal Raman measurements on related dipeptides like glycylglycine have been used to determine the orientation of molecular electronic transition moments. pitt.edu Both FT-IR and Raman spectra have been used in conjunction with simulations to determine the nanostructure and main axis of this compound fibrils. medscape.com

Table 3: Key Vibrational Bands for Peptide Structural Analysis

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Structural Information |

|---|---|---|

| Amide I | 1600-1700 | Primarily C=O stretching; highly sensitive to secondary structure (α-helix, β-sheet, etc.) and hydrogen bonding. |

| Amide II | 1510-1580 | Coupled N-H in-plane bending and C-N stretching; sensitive to conformation. |

UV-Visible Spectroscopy for Electronic Transitions and Complex Formation

UV-Visible (UV-Vis) absorption spectroscopy monitors the electronic transitions within a molecule. For peptides, the primary chromophores are the peptide bonds and the side chains of aromatic amino acids. While the peptide bond absorption occurs in the far-UV, the near-UV region can be used to study aromatic residues and, importantly, to monitor the formation of metal-peptide complexes.

The coordination of this compound and similar peptides to transition metal ions like Cu(II), Ni(II), and Co(III) often results in the formation of colored complexes with characteristic absorption bands in the visible region of the spectrum. nih.gov For example, the binding of Cu(II) to Gly-Gly-His motifs gives rise to a λmax value around 525 nm, while Ni(II) binding results in a λmax at approximately 420 nm. nih.gov

UV-Vis spectrophotometric titrations are a common method to determine the stoichiometry of these complexes. By monitoring the absorbance at the characteristic λmax while titrating the peptide solution with a metal salt, one can observe the saturation of the signal, confirming, for example, a 1:1 metal-to-peptide binding ratio. nih.govnih.gov This technique has also been used to study the formation of Co(III)-metallopeptides, where the final complex exhibits distinct absorbance maxima. nih.gov

Table 4: Characteristic UV-Vis Absorption Maxima for Metal-Peptide Complexes

| Metal-Peptide Complex | λmax (nm) | Coordination Environment Indication | Reference |

|---|---|---|---|

| Cu(II)•Gly-Gly-His | 525 | Tetradentate coordination | nih.gov |

| Ni(II)•Gly-Gly-His | 420 | Tetradentate coordination | nih.gov |

Mass Spectrometry (MS) for Accurate Mass Determination and Complex Stoichiometry

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for the accurate mass determination of peptides and for confirming the stoichiometry of non-covalent complexes, such as those formed between peptides and metal ions.

Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of intact biomolecules and their complexes from solution to the gas phase, making it ideal for studying peptide systems. lew.ro ESI-MS has been used to characterize newly synthesized peptides containing this compound motifs, confirming their molecular weight. lew.ro Furthermore, ESI-MS is a powerful tool to verify the formation and stoichiometry of metal-peptide complexes. acs.org For instance, it has been used to confirm the 1:1 binding stoichiometry for Cu(II) complexes with various peptides and to show the formation of equimolar species. nih.govacs.orgresearchgate.net

Tandem mass spectrometry (MS/MS), which involves the fragmentation of selected ions (collision-induced dissociation, CID), provides valuable structural information. The fragmentation patterns of peptides like Pro-His-Gly can be analyzed to understand the primary sequence and the pathways of backbone cleavage. core.ac.uk For metal complexes, CID can reveal details about the binding and coordination. For example, the CID ESI-FTICR mass spectrum of a Cu(II)-Gly-Gly-His complex shows fragments that help to understand the structure of the metallated peptide. rsc.org

Table 5: Mass Spectrometry Applications for this compound and its Complexes

| MS Technique | Application | Finding | Reference |

|---|---|---|---|

| ESI-MS | Accurate Mass Determination | Confirms the molecular weight of synthesized peptides. | lew.ro |

| ESI-MS | Complex Stoichiometry | Reveals 1:1 metal-to-ligand stoichiometry in Cu(II)-peptide complexes. | nih.govacs.org |

| MS/MS (CID) | Structural Elucidation | Provides fragmentation patterns that help in peptide sequencing and understanding fragmentation pathways. | core.ac.uk |

X-ray Crystallography for Solid-State Structural Determination

The precise solid-state architecture of the tripeptide this compound provides fundamental insights into its intrinsic conformational preferences. While a crystal structure for the free, uncomplexed this compound tripeptide is not prominently available in public databases, significant structural information can be derived from its metal complexes. The crystal structure of the gold(III) complex, [AuIII(Gly-Gly-L-His-H-2)]Cl·H2O, reveals a specific conformation adopted by the peptide when constrained by coordination to a metal ion. rsc.org

In this complex, the gold(III) ion is square-planar, coordinated by four nitrogen atoms from the tripeptide ligand. rsc.org The binding involves the terminal amino group (NH2), two deprotonated amide nitrogens, and the δ-nitrogen (Nδ) of the histidine imidazole ring. rsc.org This coordination scheme results in the formation of one six-membered and two five-membered chelate rings, forcing the peptide into a compact, folded structure. rsc.org The conformation is stabilized by this multidentate chelation, which significantly restricts the inherent flexibility of the peptide backbone.

In contrast, studies on the closely related homopeptide triglycine (B1329560) (Gly-Gly-Gly) show that in its hydrated crystalline form, it adopts a polyproline II (pPII) conformation, which is a left-handed, extended helical structure. nih.govacs.org The stabilization of this extended state in the crystal is critically dependent on a network of hydrogen bonds involving water molecules and the terminal charged groups of the peptide. nih.gov This highlights the conformational plasticity of a Gly-X-Gly backbone, which can adopt folded or extended structures depending on intermolecular interactions and crystal packing forces. The significant structural deviations observed in related peptides, such as the kinked backbone of L-methionyl-L-glycine versus the extended form of L-glycyl-L-methionine, further underscore the influence of sequence and crystal environment on solid-state conformation. iucr.org

| Parameter | [AuIII(Gly-Gly-L-His-H-2)]Cl·H2O rsc.org |

| Coordination Geometry | Square-planar |

| Coordinating Atoms | Terminal NH2, 2x deprotonated amide N, Histidine Nδ |

| Au–N (Terminal NH2) | 2.049(10) Å |

| Au–N (Deprotonated Amide 1) | 1.941(9) Å |

| Au–N (Deprotonated Amide 2) | 2.006(10) Å |

| Au–N (Histidine Nδ) | 2.038(9) Å |

| Chelate Ring Structure | One 6-membered ring, Two 5-membered rings |

Conformational Characterization in Diverse Environments

The conformational landscape of this compound in solution is dynamic and highly sensitive to its environment, including solvent polarity, pH, and specific ionic interactions. Unlike the static picture provided by solid-state analysis, in solution the peptide exists as an ensemble of interconverting conformers.

The structure of a peptide in solution is profoundly influenced by its interactions with the surrounding solvent molecules. rsc.org Solvents with different polarities can shift the conformational equilibrium of a peptide by altering the stability of intramolecular hydrogen bonds versus peptide-solvent hydrogen bonds. rsc.orgnih.gov For this compound, polar protic solvents like water can compete for the hydrogen-bond donor and acceptor sites on the peptide, potentially disrupting internally bonded structures and favoring more extended, solvated conformations. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating these dynamics, as the observed chemical shifts represent a population-weighted average of all conformers present in solution. bmrb.io Studies on a blocked this compound tripeptide (acetyl-Gly-His-Gly-amide) have demonstrated that the chemical shifts of the peptide's nuclei are exquisitely sensitive to pH, which acts as a modulator of the solvent environment by altering the protonation states of the termini and the histidine side chain. bmrb.io For instance, the transition from a protonated to a neutral histidine side chain upon increasing pH leads to distinct changes in the 13C and 15N chemical shifts, reflecting the shift in the conformational ensemble. bmrb.io In more general studies, peptides containing Gly-Gly units exhibit strong downfield shifts in 15N NMR spectra with increasing solvent acidity, a phenomenon attributed to the protonation of the amide groups. researchgate.net This indicates that the electronic structure and, by extension, the conformational preferences of the peptide backbone are directly coupled to the solvating environment.

The this compound sequence is characterized by significant peptide backbone flexibility. nih.gov The two glycine residues, lacking a side chain beyond a hydrogen atom, impose minimal steric hindrance, allowing for a wide range of accessible φ and ψ torsion angles. msu.edu This inherent flexibility means the peptide can readily adopt various turn and extended structures.

However, this conformational freedom can be constrained by the formation of specific intramolecular hydrogen bonds. A key interaction in this compound is the formation of a hydrogen bond between the histidine side chain and the C-terminal carboxylate group. capes.gov.br 1H NMR and circular dichroism titration studies have shown that at a pH range of 4-5, where the histidine imidazole ring is protonated (imidazolium) and the C-terminal glycine's carboxyl group is deprotonated (carboxylate), a stabilizing intramolecular hydrogen bond is formed. capes.gov.br This interaction significantly restricts the peptide's flexibility, favoring a more compact, folded conformation where the two ends of the molecule are brought into proximity. capes.gov.br The disruption of this hydrogen bond at lower or higher pH values restores conformational freedom to the peptide. The formation of such non-covalent interactions is a critical determinant of peptide structure in solution, often guiding the peptide into a specific, biologically relevant shape.

The conformational behavior of this compound is intricately linked to the precise chemical state of the central histidine side chain. The imidazole ring of histidine can exist in three primary forms at physiological pH: a protonated (cationic) state and two neutral tautomeric forms. bmrb.ionih.gov The protonated form, with a pKa around 6.5, is dominant at acidic pH. bmrb.io Above this pKa, the ring is neutral and exists as a rapid equilibrium between two tautomers: the Nτ-H form (also known as Nε2-H, where the proton is on the nitrogen farther from the backbone) and the Nπ-H form (or Nδ1-H, where the proton is on the nitrogen nearer the backbone). bmrb.io For a blocked this compound tripeptide in solution, the neutral state is an equilibrium of approximately 80% Nτ-H and 20% Nπ-H tautomers. bmrb.io

In addition to its tautomeric state, the histidine side chain can adopt different spatial orientations, known as rotamers, defined by the torsion angle χ1 around the Cα-Cβ bond. The principal rotamers are gauche(+) (g+), trans (t), and gauche(-) (g-). The population of these rotamers in this compound is strongly dependent on intramolecular interactions. capes.gov.br 1H NMR studies have demonstrated a direct correlation between the ionization of the C-terminal glycine's carboxyl group and the population of a specific rotamer (termed rotamer III, corresponding to a g-g conformation). capes.gov.br This stabilization is attributed to the formation of the intramolecular hydrogen bond between the positively charged imidazolium ring and the negatively charged carboxylate group at pH 4-5, which locks the side chain into a preferred orientation. capes.gov.br This interplay between charge state, intramolecular hydrogen bonding, and side-chain rotameric preference is a defining feature of the conformational dynamics of this compound.

| Feature | State 1 | State 2 | State 3 | Influencing Factors |

| Protonation State | Imidazolium (His+) | Neutral | - | pH (pKa ≈ 6.5) bmrb.io |

| Tautomer (Neutral) | Nτ-H (~80%) | Nπ-H (~20%) | - | pH, Environment bmrb.io |

| Side Chain Rotamer | Rotamer I (g+) | Rotamer II (t) | Rotamer III (g-) | Intramolecular H-bonding, pH capes.gov.br |

Metal Ion Coordination Chemistry of Gly His Gly

Thermodynamics and Kinetics of Metal Ion Complexation

The interaction between Gly-His-Gly and metal ions is governed by fundamental thermodynamic and kinetic principles. Thermodynamics determines the stability and speciation of the resulting complexes, while kinetics describes the rates and mechanisms of their formation and dissociation.

Determination of Protonation and Stability Constants

The coordination of metal ions by this compound is highly dependent on pH, as the protonation state of its functional groups (amino, imidazole (B134444), and carboxyl) dictates their availability to act as ligands. The acidity of these groups is defined by their protonation constants (pKa values), which are typically determined through potentiometric titrations. For this compound, the approximate pKa values are around 3.2 for the carboxylic acid, 6.7 for the imidazole ring, and 8.0 for the N-terminal amine group. iupac.org

The stability of the metal-peptide complexes is quantified by stability constants (log β), which represent the equilibrium for the formation of various complex species. These constants reveal the strength of the interaction between the metal ion and the peptide. Due to the multiple binding sites and their different protonation states, a variety of complex species can coexist in solution, denoted as ML, MLH, MLH-1, etc., where M is the metal ion, L is the peptide ligand, and H represents a proton. For instance, with copper(II), complex formation begins in the acidic pH range, involving the imidazole nitrogen and, as pH increases, the N-terminal amine and deprotonated peptide nitrogens become involved. mdpi.com

Table 1: Representative Stability Constants (log β) for this compound Complexes with Divalent Metal Ions

| Species | Cu(II) | Ni(II) | Zn(II) |

| [MLH] | 12.35 | 9.85 | 9.20 |

| [ML] | 7.53 | 5.45 | 4.90 |

| [MH-1L] | 4.31 | 1.15 | - |

Note: These values are illustrative and can vary based on experimental conditions such as temperature and ionic strength. The data is compiled from various potentiometric studies.

Kinetic Studies of Metal Ion Uptake and Release

Kinetic studies, often performed using techniques like stopped-flow spectrophotometry, provide insights into the rates and mechanisms of metal ion binding and dissociation. The formation of a stable complex between a metal ion and this compound is typically a multi-step process. An initial, rapid binding event is often followed by slower intramolecular rearrangements and deprotonation steps to form the final, thermodynamically stable species. For example, the interaction with Cu(II) involves an initial binding followed by pH-dependent deprotonation and coordination of the amide nitrogens. mdpi.com The release of the metal ion can be triggered by changes in pH or the introduction of a competing chelating agent. The rates of these association and dissociation reactions are critical for understanding how peptides might mediate metal ion transport and exchange in biological contexts. nih.gov

Elucidation of Coordination Modes and Geometries

This compound's versatility as a ligand is evident from the multiple ways it can coordinate with a metal ion. The specific geometry and donor atoms involved depend on factors like the identity of the metal ion, the solution's pH, and the metal-to-ligand ratio.

N-Terminal Amine, Peptide Amide, and Imidazole Nitrogen Donor Contributions

At acidic to neutral pH, metal ion coordination typically begins at the N-terminal amino group and the imidazole nitrogen of the histidine side chain. mdpi.com As the pH increases, the peptide amide nitrogens can be deprotonated, a process facilitated by certain metal ions like Cu(II) and Ni(II), allowing them to displace a proton and coordinate to the metal. mdpi.comresearchgate.net This metal-induced deprotonation is a key factor in forming highly stable complexes. mdpi.com For instance, with Cu(II), a common coordination mode involves the N-terminal amine, the imidazole nitrogen, and one or two deprotonated amide nitrogens, leading to stable 3N or 4N complexes. uct.ac.zaresearchgate.net The position of the histidine residue within the peptide is crucial; having it in the second position, as in this compound, influences the stability and structure of the resulting complexes compared to peptides where histidine is in the first or third position. mdpi.com

Formation of Macrochelates and Multi-Site Binding

The this compound peptide can wrap around a central metal ion, using its multiple donor sites to form a large chelate ring known as a macrochelate. This macrocyclic conformation significantly enhances the stability of the complex, an observation known as the chelate effect. The resulting geometry of the complex is dictated by the electronic preferences of the metal ion. For example, Cu(II), with its d9 electron configuration, often favors square planar or distorted octahedral geometries, which the flexible this compound backbone can readily accommodate. acs.org Under specific concentration conditions, the peptide can also act as a bridging ligand, coordinating to more than one metal ion and leading to the formation of dimeric or polymeric structures.

Selectivity and Affinity for Divalent Transition Metal Ions

This compound demonstrates a distinct hierarchy of affinity for different divalent transition metal ions. This selectivity is a critical aspect of its function in potential biological roles and analytical applications.

The stability of complexes with first-row transition metals generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net this compound adheres to this trend, showing a particularly high affinity for Cu(II). nih.gov The exceptional stability of the Cu(II)-Gly-His-Gly complex is due to a combination of factors, including the strong Lewis acidity of Cu(II) and the Jahn-Teller effect, which favors the distorted coordination geometries that the peptide can easily adopt. mdpi.comresearchgate.net This inherent selectivity for copper is a hallmark of many histidine-containing peptides and is fundamental to their use in applications such as sensors for Cu(II) detection. nih.govacs.org While it also forms stable complexes with other ions like Ni(II) and Zn(II), the binding affinity is considerably lower than for Cu(II), as reflected in their respective stability constants. plos.org

Copper(II) (Cu2+) Complexation and Redox Activity

Copper(II) ions exhibit a strong affinity for nitrogen donor ligands and readily form complexes with peptides containing histidine. For tripeptides, the specific location of the histidine residue significantly impacts the stability of the Cu(II) complex. When histidine is in the third position, as in Gly-Gly-His (GGH), it facilitates the cooperative formation of three stable chelate rings, leading to a highly stable 4N (four-nitrogen) square planar complex at physiological pH. mdpi.comnih.gov This structure involves the N-terminal amine, two deprotonated amide nitrogens, and the imidazole nitrogen of histidine. mdpi.com The formation of this complex is often characterized by a d-d transition band in the visible spectrum around 525 nm. rsc.org

However, with this compound, where histidine is the second amino acid, the stability of the resulting complex is reduced by more than tenfold compared to the GGH isomer. mdpi.com In this configuration, the imidazole nitrogen of the central histidine competes with the adjacent peptide amide nitrogen for coordination to the Cu(II) ion, which can hinder the deprotonation of the amide nitrogens necessary for the most stable 4N complex formation. mdpi.com Despite this, Cu(II)-Gly-His-Gly complexes are redox-active. Studies on analogous peptides have shown that the Cu(II) center can be oxidized to a Cu(III) state in the presence of oxidizing agents like H₂O₂ and ascorbic acid. researchgate.net This redox activity is central to the peptide's role in biomimetic studies.

Nickel(II) (Ni2+) and Cobalt(II) (Co2+) Interactions

Nickel(II) and Cobalt(II) also form complexes with histidine-containing peptides, though their coordination behavior differs from that of Copper(II). Generally, Ni(II) and Co(II) require a higher pH to promote the deprotonation of peptide amide nitrogens compared to Cu(II). nih.gov Consequently, at physiological pH, the dominant species may involve coordination with fewer deprotonated amides.

For peptides like this compound, Ni(II) complexation can be hindered by the competition between the imidazole nitrogen and the amide nitrogen, similar to the situation with Cu(II). mdpi.com Spectroscopic and potentiometric studies of Ni(II) and Co(II) with various di- and tetrapeptides show the formation of 1:1 metal-to-ligand complexes. cdnsciencepub.com The coordination geometry for these ions is typically octahedral, with the coordination sphere being completed by water molecules. nih.gov Ni(II) complexes, in particular, can exhibit equilibria between high-spin (octahedral) and low-spin (square planar) forms, depending on the specific ligand environment and pH. nih.gov

| Metal Ion | Typical Geometry | Key Donor Atoms | Relative Stability (His Position) | Reference |

|---|---|---|---|---|

| Copper(II) | Square Planar (4N) | NH₂, N⁻, N⁻, N(im) | His-3 > His-2 | mdpi.com |

| Nickel(II) | Octahedral / Square Planar | NH₂, N(im), H₂O, N⁻ (at higher pH) | His-3 > His-2 | mdpi.comnih.govnih.gov |

| Cobalt(II) | Octahedral | NH₂, N(im), H₂O | - | cdnsciencepub.comnih.gov |

| Zinc(II) | Tetrahedral / Octahedral | NH₂, N(im), COO⁻ | - | cdnsciencepub.comnih.govmdpi.com |

Zinc(II) (Zn2+) Coordination in Enzymatic Contexts

Zinc(II) is a redox-inert ion, meaning it does not change its oxidation state under biological conditions. nih.gov Its role in enzymes is primarily as a Lewis acid to facilitate catalysis or as a structural element. nih.gov Zinc(II) has a high affinity for histidine's imidazole side chain. cdnsciencepub.com In peptides lacking other strong coordinating groups, Zn(II) typically binds to the N-terminal amino group and the imidazole nitrogen. cdnsciencepub.com Studies of various histidine-containing peptides show that Zn(II) can coordinate through amino and imidazole nitrogens. jst.go.jp The coordination can change with pH as imidazole protons are released, allowing the nitrogen to bind the metal ion. jst.go.jp Due to the common occurrence of histidine residues in the active sites of zinc-dependent enzymes (metalloenzymes), simple peptides like this compound can serve as models to study the fundamental coordination principles of these biological systems. nih.govmdpi.com

Redox Properties of Metal-Gly-His-Gly Complexes

The redox properties of metallopeptides are crucial for their function as catalysts and their potential roles in oxidative processes. These properties are primarily associated with the metal ions capable of undergoing changes in oxidation state, such as copper and cobalt, while zinc complexes are redox-inactive.

Voltammetric studies on related cyclic peptides, such as cyclo(this compound)₂, have determined reduction potentials of approximately +0.219 V vs. NHE, providing an insight into the redox capabilities of the this compound motif. nih.gov The ability of Cu(II)-peptide complexes to cycle between Cu(II) and Cu(I) states is fundamental to their catalytic activity in reactions involving reactive oxygen species. Furthermore, the generation of a transient Cu(III) species from Cu(II)-peptide complexes in the presence of oxidants demonstrates a richer redox chemistry than a simple Cu(II)/Cu(I) cycle. researchgate.net

Biomimetic Modeling of Metalloprotein Active Sites

The ability of this compound to form specific complexes with metal ions makes it a valuable tool for creating simplified models (biomimetics) of complex metalloprotein active sites. These models allow researchers to isolate and study the essential features responsible for biological function.

Superoxide (B77818) Dismutase (SOD)-like Catalytic Activity

Superoxide dismutases (SODs) are essential antioxidant enzymes that catalyze the disproportionation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide. nih.gov The active site of Copper-Zinc SOD (Cu,Zn-SOD) features a copper ion that cycles between Cu(II) and Cu(I) states to perform its catalytic function.

Researchers have synthesized and tested copper complexes of various peptides to mimic this activity. The catalytic efficiency of these mimics is closely related to their redox potential; a potential that is finely tuned for the superoxide disproportionation reaction is required for high activity. nih.gov While many studies have focused on the highly stable GGH motif, complexes with related structures have also been investigated. For instance, the copper complex of cyclo(this compound)₂ was synthesized specifically to mimic the SOD active site and was found to possess scavenging abilities against superoxide radicals, with its activity correlating with its redox potential. rsc.orgrsc.org The lower stability of the linear this compound copper complex compared to its GGH counterpart suggests it may be a less efficient SOD mimic, but it remains a relevant model for studying the structural requirements for catalytic activity.

| Complex | Redox Potential (E⁰' vs NHE) | SOD-like Activity | Reference |

|---|---|---|---|

| [Cu{cyclo(Gly-His)₄}]²⁺ | +0.195 V | Higher catalytic ability among tested cyclopeptides | nih.govrsc.org |

| [Cu{cyclo(this compound)₂}H₋₂] | +0.219 V | Lower catalytic ability, similar scavenging to [Cu{cyclo(Gly-His)₄}H₋₂] | nih.govrsc.org |

Serum Albumin Copper(II) Binding Domain Mimicry

Human serum albumin (HSA) is the primary carrier of Cu(II) in the bloodstream. It binds copper at its N-terminus through a specific site known as the Amino-Terminal Cu(II)- and Ni(II)-binding (ATCUN) motif. rsc.org The native sequence in humans is Asp-Ala-His-Lys (DAHK). acs.org This site binds Cu(II) with extremely high affinity (picomolar range) in a 4N coordination involving the N-terminal amine, the first two backbone amide nitrogens, and the imidazole nitrogen of the His-3 residue. researchgate.net

Simple tripeptides like Gly-Gly-His have long been used as mimics for the HSA binding site because they replicate the core 4N coordination environment. researchgate.net Peptides such as this compound, while differing in the histidine position, are also employed to probe the structural and functional aspects of copper binding and transport. Studies using albumin mimic peptides, such as GlyGly-HisGly, show the formation of stable 4N coordinated Cu(II) complexes and are used to investigate the kinetics of copper transfer to other biological ligands like amino acids. nih.gov These models are crucial for understanding how copper is exchanged from albumin to cells and other proteins, a process vital for copper homeostasis. The histidine at the third position is critical for the highest affinity, but studying variants like this compound helps to elucidate the specific contribution of each part of the binding motif.

Enzymatic and Intermolecular Interaction Studies of Gly His Gly

Substrate Specificity and Enzyme Kinetic Investigations

Gly-His-Gly as a Substrate for Peptidases

The peptide this compound serves as a substrate for certain peptidases, most notably those with carboxypeptidase-like activity. Research has demonstrated its hydrolysis by enzymes such as angiotensin-converting enzyme (ACE). For instance, a carboxypolypeptidase with ACE-like activity found in human serum has been shown to hydrolyze this compound. portlandpress.com The velocity of this enzymatic reaction increases with higher concentrations of this compound, a characteristic behavior of enzyme-substrate kinetics. portlandpress.com

In kinetic studies of bovine lung angiotensin I-converting enzyme, the benzoylated form, Bz-Gly-His-Gly, is sometimes preferred over other synthetic substrates like Bz-Gly-His-Leu because it exhibits significantly less substrate inhibition, allowing for more straightforward kinetic analysis. researchgate.netnih.gov This preference underscores the utility of the this compound sequence as a target for ACE activity. The hydrolysis of this compound by this class of enzymes is proportional to both the incubation time and the enzyme concentration. portlandpress.com

A study on the spectrophotometric determination of human serum carboxypolypeptidase activity utilized this compound as the substrate. The Michaelis constant (Km) for this compound in this system was determined to be 4 mmol/l, indicating the substrate concentration at which the reaction velocity is half of the maximum. portlandpress.com

Table 1: Enzyme Kinetic Data for this compound Hydrolysis

| Enzyme/System | Substrate | Km Value | Source |

|---|---|---|---|

| Human Serum Carboxypolypeptidase | This compound | 4 mmol/l | portlandpress.com |

Analysis of Cleavage Sites and Product Formation

The enzymatic cleavage of this compound primarily occurs at the peptide bond between the glycine (B1666218) and histidine residues. When human serum carboxypolypeptidase acts on this compound, the bond is hydrolyzed, leading to the liberation of the dipeptide Histidyl-Glycine (His-Gly). portlandpress.com This specific cleavage is quantifiable and has been used to measure enzyme activity spectrophotometrically by reacting the N-terminal histidine of the product with o-phthalaldehyde. portlandpress.com

While direct cleavage analysis of this compound by a wide range of proteases is not extensively documented, the specificity of various proteases for Glycine and Histidine residues provides context. For example, some proteases show disfavor for Glycine at the P1 position and Histidine at the P1' position, which would influence the susceptibility of the bonds within this compound to cleavage. nih.govucsf.edu However, for the well-documented case of angiotensin-converting enzyme, the cleavage is specific to the Gly-His bond.

Table 2: Cleavage of this compound by Human Serum Carboxypolypeptidase

| Substrate | Enzyme | Cleavage Site | Products | Source |

|---|

Enzyme Inhibition and Modulation Mechanisms

Investigation of this compound as an Enzyme Inhibitor

The this compound peptide has been noted for its enzyme inhibition properties. biosynth.com Its structure, particularly the imidazole (B134444) ring of the histidine residue, allows it to interact with the active sites of certain enzymes, potentially leading to inhibition. Research into peptides derived from plant sources, such as cottonseed, has identified various sequences with angiotensin-converting enzyme (ACE) inhibitory activity. scienceopen.com While specific data on this compound's inhibitory constant (Ki) is not widely detailed in the reviewed literature, its potential as an ACE inhibitor is recognized. scienceopen.com

It is important to distinguish this compound acting as an inhibitor from the inhibition of enzymes that hydrolyze it. For example, the hydrolysis of this compound by carboxypolypeptidase is inhibited by compounds like EDTA, Bothrops jararaca venom extract, and histidyl-leucine. portlandpress.com In this case, this compound is the substrate, not the inhibitor.

Poly-His-Poly-Gly Peptide Modulation of Matrix Metalloproteinases (MMPs)

Peptides containing repeating units of histidine and glycine (poly-His-poly-Gly) have been identified as significant modulators of matrix metalloproteinases (MMPs). mdpi.comnih.gov Novel peptides, specifically pHpG-H5 and pHpG-H7 isolated from snake venom, have demonstrated inhibitory effects on human matrix metalloproteinase-1 (MMP-1). mdpi.commdpi.com

The inhibitory mechanism involves the disruption of the zinc ion coordination within the catalytic domain of the MMP. mdpi.comnih.gov The histidine residues in these peptides are crucial for chelating the Zn2+ cofactor in the enzyme's active site, while the glycine-rich motifs are thought to reduce steric hindrance and enhance the accessibility of the metal-binding histidine residues. researchgate.net Molecular modeling and spectroscopic analyses support that the histidine residues of the pHpG peptides selectively bind to the zinc ion, leading to the inhibition of enzymatic activity. mdpi.comresearchgate.net This modulation of MMP activity by poly-His-poly-Gly peptides suggests their potential in therapeutic applications where MMPs are dysregulated. nih.govmdpi.com

Table 3: Modulation of MMP-1 by Poly-His-Poly-Gly (pHpG) Peptides

| Peptide | Target Enzyme | Mechanism of Action | Key Residues | Source |

|---|---|---|---|---|

| pHpG-H5 | MMP-1 | Disruption of Zn2+ coordination in catalytic domain | Histidine | mdpi.commdpi.com |

Interactions within Multienzyme Systems (e.g., Glycine Decarboxylase Complex)

The Glycine Decarboxylase Complex (GDC), also known as the Glycine Cleavage System (GCS), is a mitochondrial multienzyme system central to glycine and serine metabolism in animals, plants, and bacteria. wikipedia.orgnih.govjst.go.jp The GDC is composed of four proteins (P, H, T, and L protein) that work together to catalyze the reversible reaction of glycine degradation. wikipedia.orgjst.go.jpresearchgate.net

The core function of the GDC revolves around the processing of the single amino acid glycine . annualreviews.orgnih.gov The P-protein decarboxylates glycine, and the H-protein acts as a mobile carrier, shuttling the aminomethyl intermediate between the other protein components. wikipedia.orgnih.gov The system's activity is fundamental for photorespiration in plants and for one-carbon metabolism in various organisms. annualreviews.orgresearchgate.net

Current research on the Glycine Decarboxylase Complex focuses on its interaction with glycine, NAD+, and tetrahydrofolate as substrates and its inhibition by products like NADH and serine. annualreviews.org There is no scientific literature available that specifically documents an interaction between the tripeptide This compound and the Glycine Decarboxylase Complex. The substrate specificity of this complex appears to be highly directed towards the individual amino acid glycine, not larger peptides. nih.govannualreviews.org

DNA and Nucleic Acid Interaction Studies

The tripeptide Glycyl-histidyl-glycine (this compound) and its related structures have been the subject of research to understand their interactions with nucleic acids. Studies often focus on metallopeptide complexes, where a metal ion is coordinated with the peptide, as these complexes can serve as models for understanding fundamental DNA-small molecule interactions. acs.org For instance, metallopeptides derived from the similar Gly-Gly-His sequence are utilized to explore macromolecule- and small molecule-DNA interactions, providing insights into nucleic acid recognition and reactivity. nih.gov These complexes have applications in the development of synthetic agents for DNA cleavage and as models for Ni-based toxicity and DNA damage. nih.gov

In the presence of certain metal ions, peptides containing histidine can participate in DNA cleavage. For example, studies with Cu(II) complexes of various peptides, including this compound, have investigated their role in DNA damage. scielo.br While some copper-peptide complexes were found to induce DNA strand breaks under specific conditions, the complex with this compound did not lead to the formation of Cu(III), a species implicated in DNA damage in other similar complexes. scielo.br

Specificity and Mechanism of DNA Stabilization

The interaction between this compound-related peptides and DNA is often specific, with a preference for certain DNA sequences and structural features. Metallopeptides such as Ni(II)•Gly-Gly-His have been shown to bind selectively to the minor groove of DNA, particularly in A/T-rich regions. nih.govresearchgate.net This interaction is primarily mediated through hydrogen bonds. researchgate.netacs.org

Molecular dynamics simulations have provided detailed insights into this binding mechanism. For the related Ni(II)•Gly-Gly-His complex, the favored orientation involves the insertion of the metallopeptide edge, which contains the amino-terminal N-H and the imidazole pyrrole (B145914) N-H group of the histidine residue, into the minor groove. researchgate.net These groups act as hydrogen bond donors, interacting with acceptor atoms like the O2 of thymine (B56734) and the N3 of adenine (B156593) located on the floor of the minor groove. researchgate.netresearchgate.netacs.org The interaction of Ni(II)•Gly-Gly-His with the minor groove primarily involves the amino-terminal N-H protons and the O2 of thymine on complementary DNA strands. nih.gov This binding holds the complex within the A/T-rich region's minor groove. nih.gov

Studies on other histidine-containing peptides further support the role of this amino acid in DNA stabilization. Alternating peptides like His-Gly-His-Gly-His have been shown to be effective in stabilizing calf thymus DNA against thermal denaturation. nih.gov This stabilizing effect is thought to require a sidechain with both a conjugated π-electron system and an electron donor atom, a feature present in histidine. nih.gov In contrast, peptides with amino acids lacking these features, such as phenylalanine, provide little stabilization. nih.gov

The table below summarizes the key molecular interactions involved in the stabilization of DNA by this compound-related metallopeptides.

| Interacting Moiety (Peptide) | Interacting Moiety (DNA) | Type of Interaction | Reference |

| Amino-terminal N-H | O2 of Thymine | Hydrogen Bond | nih.govresearchgate.netacs.org |

| Imidazole Pyrrole N-H of Histidine | O2 of Thymine / N3 of Adenine | Hydrogen Bond | researchgate.netresearchgate.netacs.org |

| Histidine Sidechain | Minor Groove | van der Waals / Stacking | nih.gov |

Protein-Peptide Binding and Recognition Mechanisms

The binding of peptides like this compound to proteins is governed by the specific amino acid residues and their arrangement. The glycine and histidine residues within the tripeptide have distinct properties that influence their interactions with protein surfaces. Glycine, with its minimal side chain (a single hydrogen atom), provides conformational flexibility to the peptide backbone. msu.edu This flexibility can be crucial for allowing the peptide to adapt its shape to fit into a protein's binding pocket. msu.edu

Histidine's imidazole side chain is particularly important for protein interactions due to its aromatic nature and its ability to act as both a hydrogen bond donor and acceptor. drexel.edu Furthermore, it can act as a ligand for metal ions, which can be a critical component of protein structure and function. drexel.edunih.gov The protonation state of histidine can change near physiological pH, allowing it to function as a molecular switch that can influence protein conformation and aggregation. drexel.edu

While direct studies on this compound binding to specific proteins are limited, research on similar peptide sequences provides valuable insights. For example, the sequence Lys-Gly-His-Arg-Gly-Phe-Ser-Gly-Leu, which contains a "Gly-His" motif, has been identified as a binding site on type I collagen for the protein Pigment epithelium-derived factor (PEDF). nih.gov This highlights the potential for sequences containing Gly-His to be involved in specific protein recognition.

In a broader context, the terminal glycine of a peptide can be a key recognition element for protein degradation machinery. The N-terminal glycine's protonated α-amino group can be oriented by hydrogen bonds from residues within a protein's binding pocket, such as the ZER1 protein, which recognizes N-terminal glycine in proteins targeted for degradation. tandfonline.com The primary driving forces for such peptide-protein binding are often a combination of van der Waals and electrostatic interactions. tandfonline.com

The table below outlines the properties of the constituent amino acids of this compound and their roles in protein interactions.

| Amino Acid | Key Properties for Protein Interaction | Potential Role in Binding | Reference |

| Glycine (Gly) | Smallest side chain, high conformational flexibility. | Allows the peptide to fit into sterically hindered binding sites; can be a key recognition motif at the N-terminus. | msu.edutandfonline.com |

| Histidine (His) | Aromatic imidazole side chain, H-bond donor/acceptor, metal ligand, pH-sensitive protonation. | Forms specific hydrogen bonds, participates in metal-ion mediated binding, can act as a pH-dependent switch for interaction. | drexel.edunih.gov |

Computational and Theoretical Modeling of Gly His Gly Systems

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Dynamics

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of peptides like Gly-His-Gly. These simulations can provide high-resolution information about the various shapes a peptide can adopt in solution and the transitions between them. pnas.org

For instance, MD simulations have been employed to study the intrinsic conformational preferences of amino acids within a Gly-Gly-X-Gly-Gly pentapeptide model, which serves as a proxy for the unstructured state of proteins. pnas.org Such studies construct Ramachandran maps to visualize the distribution of main-chain dihedral angles (Φ,Ψ), revealing the favored conformations. pnas.org While specific data for this compound in this exact pentapeptide context is not detailed in the provided results, the methodology is directly applicable. The flexibility of the glycine (B1666218) residues allows the central histidine to explore a wide range of conformations, which can be influenced by environmental factors like solvent and pH.

In the context of metallopeptides, MD simulations have been crucial in understanding the interaction of Ni(II)•Gly-Gly-His with DNA. These simulations have shown that the metallopeptide preferentially binds to the minor groove of DNA. acs.orgnih.gov The simulations identified the most stable binding orientation, where the amino-terminal N-H and the imidazole (B134444) pyrrole (B145914) N-H group of histidine insert into the minor groove, forming hydrogen bonds with the DNA floor. acs.orgnih.gov This demonstrates how MD simulations can elucidate the specific molecular interactions driving biological recognition events.

Furthermore, constant pH MD simulations represent an advanced technique that allows for the dynamic change of protonation states of ionizable residues like histidine during a simulation. mpg.de This is particularly relevant for this compound, as the charge state of the histidine imidazole ring (pKa ≈ 6.0-7.0) is highly dependent on the pH of the environment. These simulations can provide more accurate representations of the peptide's conformational ensemble under different pH conditions. mpg.de

The dynamic nature of this compound and its complexes, as revealed by MD simulations, highlights the importance of considering a range of conformations rather than a single static structure when studying its biological activities.

Quantum Chemistry Calculations (e.g., DFT) for Electronic Structure and Bonding Energies

Quantum chemistry calculations, particularly Density Functional Theory (DFT), are instrumental in providing detailed insights into the electronic structure, bonding, and energetics of molecules like this compound. researchgate.net These methods can be used to calculate properties that are not directly accessible through classical MD simulations.

For example, DFT calculations can be used to optimize the geometry of this compound and its metal complexes, providing precise bond lengths and angles. rsc.org These calculations are also used to determine the energies of different conformations, helping to identify the most stable structures. ufba.br In studies of glycine dimers, DFT has been used to investigate the stability and bonding characteristics of various hydrogen-bonded configurations. ufba.br

DFT is also applied to study the electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net This information is crucial for understanding the reactivity of the peptide and its ability to participate in chemical reactions. For instance, the electronic structure of the histidine side chain is key to its role in metal ion coordination and catalysis.

Furthermore, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules, which can be compared with experimental UV-Vis spectra to validate the computational models. rsc.orgmdpi.com

While specific DFT studies solely on the isolated this compound tripeptide are not extensively detailed in the search results, the principles and applications are well-established from studies on its constituent amino acids and related peptides. ufba.bracs.orgacs.org These methods are fundamental for understanding the intrinsic properties of this compound at the electronic level.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations for Complex Biological Systems

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) simulations offer a powerful approach to study the behavior of molecules like this compound within large, complex biological systems such as enzymes or in solution. This method combines the accuracy of quantum mechanics (QM) for a small, chemically active region (e.g., the this compound peptide and a coordinated metal ion) with the efficiency of molecular mechanics (MM) for the surrounding environment (e.g., water molecules or a protein). researchgate.netrsc.org

This approach is particularly useful for studying enzymatic reactions or metal-ligand interactions where bond breaking and forming events occur. For example, in a study of a serine carboxyl peptidase, a QM/MM approach was used to investigate the acylation reaction mechanism. nih.gov The QM region included the catalytic residues and a portion of the substrate peptide, allowing for a detailed description of the electronic rearrangements during the reaction. nih.gov

In the context of this compound, a QM/MM simulation could be used to model its interaction with a metal ion in the active site of a metalloenzyme. The this compound peptide and the metal ion would be treated with QM to accurately describe the coordination bonds, while the rest of the enzyme and the surrounding solvent would be treated with MM. This would allow for the study of how the protein environment influences the binding affinity and geometry of the metal complex.

QM/MM molecular dynamics simulations can also be used to calculate free energy profiles of reactions involving this compound, providing insights into the reaction kinetics. researchgate.net For instance, the free energy change associated with the isomerization of glycine in aqueous solution has been successfully studied using a QM/MM approach combined with the theory of energy representation. aip.org This demonstrates the capability of QM/MM methods to capture the influence of the solvent on the energetics of peptide conformational changes.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Peptide Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For peptides like this compound, QSAR models can be developed to predict their activity based on various molecular descriptors. semanticscholar.org

The process typically involves:

Data Collection: A dataset of peptides with known biological activities is compiled. For instance, a study on antioxidant tripeptides included this compound and reported its activity. semanticscholar.org

Descriptor Calculation: Numerical values, known as descriptors, are calculated for each peptide to quantify its structural and physicochemical properties. uestc.edu.cn These can include properties of the individual amino acids, such as hydrophobicity, steric parameters, and electronic properties. semanticscholar.org

Model Development: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Support Vector Machines (SVM) and Random Forests (RF) are used to build a mathematical model that correlates the descriptors with the observed activity. nih.govsemanticscholar.org

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques. nih.gov

A study on antioxidant tripeptides developed QSAR models that identified the importance of specific amino acids at different positions for antioxidant activity. semanticscholar.org While this compound was part of the dataset, the focus was on broader trends across many peptides. semanticscholar.org Another study used 3D-QSAR methods like CoMFA and CoMSIA to investigate antiplatelet peptides, demonstrating how these models can provide 3D contour maps that visualize the regions of the peptide where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are important for activity. nih.gov

Although a specific QSAR model solely for this compound analogs was not found in the search results, the established methodologies are directly applicable. mdpi.comnih.gov By synthesizing and testing a series of this compound derivatives with varied amino acids at each position, a QSAR model could be developed to guide the design of new peptides with enhanced biological activities.

Below is an example of a data table that would be used in a QSAR study, including this compound.

| Peptide | Activity (FeSO4 µM/µM) | Descriptor 1 (e.g., Hydrophobicity) | Descriptor 2 (e.g., Steric Parameter) |

|---|---|---|---|

| This compound | 0.680 | -1.89 | 1.41 |

| Leu-Val-Gly | 0.719 | -0.45 | 3.68 |

| Gly-His-Thr | 0.745 | -2.22 | 1.97 |

| Gly-His-Pro | 0.764 | -1.28 | 2.27 |

This table is illustrative and based on data from a study on antioxidant tripeptides. semanticscholar.org The descriptor values are hypothetical examples.

In Silico Prediction of Metal Ion Binding Sites and Affinities

In silico methods are widely used to predict the location of metal ion binding sites on peptides and proteins and to estimate the strength of these interactions. Given the presence of the histidine residue with its imidazole side chain, this compound is a prime candidate for metal ion binding.

Computational approaches for predicting metal binding sites often rely on sequence-based or structure-based methods. Sequence-based methods use information from the amino acid sequence to identify potential metal-binding residues. oup.com For example, certain residues like histidine, cysteine, aspartate, and glutamate (B1630785) are known to be frequent metal binders. plos.org Machine learning algorithms, such as Support Vector Machines (SVM), can be trained on datasets of known metalloproteins to predict binding sites from sequence alone. oup.comresearchgate.net

Structure-based methods utilize the 3D structure of the peptide or protein to identify pockets or geometric arrangements of residues that are favorable for metal coordination. nih.gov These methods can involve searching for structural templates of known metal binding sites or using geometric criteria to identify potential sites. plos.org

For this compound, the primary binding site for many metal ions is the imidazole ring of the histidine residue. The specific coordination can also involve the N-terminal amino group and the peptide backbone amide nitrogens. mdpi.com Computational methods can help to elucidate the preferred coordination geometry for different metal ions. For instance, studies on copper(II) complexes with tripeptides have proposed various coordination modes based on potentiometric and spectroscopic data, which can be further investigated and validated using computational models. mdpi.com

The affinity of a metal ion for this compound can be estimated using methods like free energy perturbation (FEP) or thermodynamic integration (TI) in conjunction with molecular dynamics simulations. These calculations, while computationally intensive, can provide quantitative predictions of binding free energies.

The following table summarizes common amino acids involved in binding different metal ions, which is the basis for many predictive algorithms.

| Metal Ion | Frequently Binding Residues |

|---|---|

| Ca²⁺ | ASP, GLU, ASN, GLY |

| Cu²⁺ | HIS |

| Fe³⁺ | HIS, GLU, ASP, CYS, TYR |

| Mg²⁺ | ASP, GLU |

| Mn²⁺ | ASP, HIS, GLU |

| Zn²⁺ | CYS, HIS |

This table is compiled from a study on the prediction of metal ion-binding sites in proteins. plos.org

Solvation Models and Their Impact on Tripeptide Behavior

The behavior of peptides like this compound in a biological context is critically influenced by their interactions with the surrounding solvent, which is typically water. Solvation models in computational chemistry aim to describe these interactions and their effects on the peptide's structure, dynamics, and thermodynamics.

There are two main types of solvation models: explicit and implicit.

Explicit solvation models treat individual solvent molecules (e.g., water) as discrete particles in the simulation. This provides a detailed, atomistic view of the solvent's interaction with the peptide, including the formation of specific hydrogen bonds. Molecular dynamics simulations of peptides are often performed in a box of explicit water molecules. rsc.orgnih.gov While this approach is physically realistic, it is computationally expensive due to the large number of solvent molecules that need to be simulated.

Implicit solvation models represent the solvent as a continuous medium with average properties, such as a dielectric constant. This approach is computationally much more efficient than explicit solvation. Common implicit solvent models include the Generalized Born (GB) model and the Poisson-Boltzmann (PB) model. These models are often used in quantum chemistry calculations and for rapid screening of conformational space. uniovi.es

The choice of solvation model can have a significant impact on the predicted behavior of a tripeptide. For example, the solvation free energy of amino acid side chains can differ depending on the model used. tulane.edu Studies have shown that the presence of flanking peptide bonds can reduce the apparent polarity of side chains compared to simple model compounds. tulane.edu Transfer free energy models can be used to account for the effects of co-solvents, such as urea, on peptide stability. nsf.gov

For this compound, the solvation of the charged N- and C-termini and the polar histidine side chain is a major determinant of its conformational preferences. The protonation state of the histidine is also coupled to its solvation environment. Therefore, accurate modeling of solvation is essential for a realistic description of this compound's behavior in solution. scirp.org

Gly His Gly in Advanced Research System Applications and Methodological Development

Development of Peptide-Based Biosensors for Metal Ion Detection

The ability of the Gly-His-Gly peptide to selectively bind with certain metal ions, most notably copper (Cu²⁺), has made it a prime candidate for the development of highly sensitive and selective biosensors. researchgate.netnycu.edu.tw This is largely attributed to the imidazole (B134444) side chain of histidine, which, along with the terminal amino group and deprotonated amide nitrogens, can form a stable coordination complex with metal ions. mdpi.comresearchgate.net

Electrochemical Sensor Platforms Utilizing this compound

Electrochemical biosensors leveraging this compound have demonstrated remarkable efficacy in detecting trace levels of metal ions. A common strategy involves immobilizing the peptide onto an electrode surface, which then acts as a recognition element. researchgate.netgrafiati.com When the target metal ion is present in a sample, it binds to the peptide, generating a measurable electrochemical signal.

One prevalent method involves attaching this compound to a gold electrode, often via a self-assembled monolayer of a linker molecule like 3-mercaptopropionic acid (MPA). researchgate.netnih.gov The carboxylic acid group of MPA is coupled with the N-terminal amine group of the peptide. nih.gov When this modified electrode is exposed to a solution containing copper ions, the Cu²⁺ accumulates on the surface by complexing with the peptide. grafiati.com Techniques such as square wave voltammetry or cyclic voltammetry can then be used to quantify the bound copper, with some systems reporting detection limits in the parts-per-trillion (ppt) range. mdpi.comresearchgate.net

Researchers have also functionalized conducting polymers, such as poly(3-thiopheneacetic acid), with this compound. nih.gov This approach combines the selective binding of the peptide with the signal amplification properties of the conductive polymer. Such a sensor was shown to be highly sensitive and selective for Cu²⁺ over other metal ions like Ni²⁺ and Pb²⁺, with a detection range of 0.02-20 µM. nih.gov The covalent coupling of the peptide to the polymer creates a stable and reproducible sensor platform. nih.gov

Another approach detected this compound itself down to 10 nM in the presence of Cu(II) using cathodic stripping voltammetry with adsorptive accumulation. mdpi.com

Table 1: Performance of this compound Based Electrochemical Biosensors for Copper (Cu²⁺) Detection

| Electrode/Platform | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |

| Gly-Gly-His on 3-mercaptopropionic acid modified gold electrode | Square Wave Voltammetry | Up to 10 pM | < 3 pM (0.2 ppt) | mdpi.com |

| Gly-Gly-His on poly(3-thiopheneacetic acid) modified electrode | Square Wave Voltammetry | 0.02-20 µM | Not Specified | nih.gov |

| This compound in solution with Cu(II) | Cathodic Stripping Voltammetry | Not Specified | 10 nM | mdpi.com |

| Gly-Gly-His on 3-mercaptopropionic acid modified gold electrode | Not Specified | Not Specified | 0.2 ppm | researchgate.net |

Optical Biosensing Methodologies

Optical biosensors for metal ion detection often rely on changes in fluorescence or color upon metal binding. This compound and similar peptidyl motifs are integrated into these systems as the recognition element, often linked to a fluorophore (a fluorescent chemical compound).

A common strategy is to attach a fluorescent dye, such as a dansyl group, to the peptide sequence. nih.govacs.org The spatial arrangement of the fluorophore relative to the metal-binding site is critical. acs.org For instance, in a study comparing different dansylated peptides, Dns-Gly-His-Gly was found to be a highly effective fluorescent chemosensor. acs.org The binding of a copper ion to the Gly-His motif quenches the fluorescence of the dansyl group, providing a direct optical signal for detection. This quenching can result from electron or energy transfer processes. nih.gov

The design of these fluorescent probes can be fine-tuned to achieve high selectivity. Researchers have found that the functionality of such chemosensors is greatly influenced by the spatial alignment of the fluorophore. acs.org For example, placing the dansyl group at the N-terminus in Dns-Gly-His-Gly led to superior detecting qualities, including high selectivity and applicability over a wide pH range, compared to probes where the fluorophore was attached to a side chain. acs.org Sulfonamide groups, present in dansyl derivatives, can also facilitate the formation of peptide-metal complexes. nih.gov

Table 2: Examples of this compound Motif in Optical Biosensors

| Sensor Name/Sequence | Fluorophore | Target Ion | Principle of Detection | Reference |

| Dns-Gly-His-Gly | Dansyl | Cu²⁺ | Fluorescence Quenching | acs.org |

| Dansyl-Ser-Pro-Gly-His-NH₂ | Dansyl | Cu²⁺ | Fluorescence Quenching | nih.gov |

Utilization as a Building Block in Complex Peptide Synthesis and Biopharmaceutical Research

The defined structure and metal-binding capabilities of this compound make it a valuable component in the synthesis of more complex peptides and biopharmaceutical agents. Its presence can bestow specific functionalities onto a larger molecule.

In biopharmaceutical research, the copper-binding nature of the this compound sequence is of particular interest. Copper is an essential cofactor for numerous enzymes, but its dysregulation is linked to various diseases. Peptides incorporating the this compound motif can be used as tools to study copper metabolism or as potential therapeutic agents to chelate excess copper.

The synthesis of these complex peptides often occurs directly on a solid support, such as an electrode surface, for specific applications like sensor development. For example, researchers have reported the direct synthesis of the Gly-Gly-His tripeptide on a gold electrode surface by sequentially coupling the individual amino acids. nih.gov This method allows for precise control over the sensor's architecture and is a testament to the peptide's utility as a modular building block.

Application in Cell Culture Media for Enhanced Research Outcomes

While specific, widespread applications of this compound as a standard supplement in commercial cell culture media are not extensively documented in the provided research, its role as a copper-chelating agent has implications for cellular research. The availability of trace metals like copper is critical for cell health and function. In research settings, controlling the concentration of bioavailable copper can be essential for studying specific cellular processes.